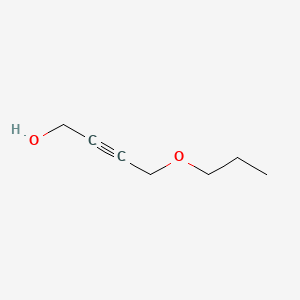

4-Propoxy-2-butyn-1-ol

Beschreibung

4-Propoxy-2-butyn-1-ol is a propargyl alcohol derivative featuring a propoxy (-OCH₂CH₂CH₃) substituent at the 4-position of the 2-butyn-1-ol backbone. Structurally, it combines the reactivity of the terminal alkyne with the ether functionality, making it a versatile intermediate in organic synthesis.

Eigenschaften

CAS-Nummer |

69704-26-3 |

|---|---|

Molekularformel |

C7H12O2 |

Molekulargewicht |

128.17 g/mol |

IUPAC-Name |

4-propoxybut-2-yn-1-ol |

InChI |

InChI=1S/C7H12O2/c1-2-6-9-7-4-3-5-8/h8H,2,5-7H2,1H3 |

InChI-Schlüssel |

HCWMOGDFRDCBQN-UHFFFAOYSA-N |

Kanonische SMILES |

CCCOCC#CCO |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 4-Propoxy-2-butyn-1-ol umfasst typischerweise die Reaktion von 2-Butyn-1-ol mit Propylbromid in Gegenwart einer Base wie Kaliumcarbonat. Die Reaktion wird in einem aprotischen Lösungsmittel wie Dimethylformamid (DMF) bei erhöhten Temperaturen durchgeführt. Das allgemeine Reaktionsschema lautet wie folgt:

2-Butyn-1-ol+Propyl BromidK2CO3,DMF{_svg_1}4-Propoxy-2-butyn-1-ol

Industrielle Produktionsverfahren: Industrielle Produktionsverfahren für 4-Propoxy-2-butyn-1-ol ähneln der Laborsynthese, werden jedoch für größere Mengen skaliert. Die Reaktionsbedingungen werden optimiert, um eine hohe Ausbeute und Reinheit des Produkts zu gewährleisten. Durchflussreaktoren und automatisierte Systeme werden oft eingesetzt, um die Effizienz und Sicherheit zu verbessern.

Analyse Chemischer Reaktionen

Reaktionstypen: 4-Propoxy-2-butyn-1-ol unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Hydroxylgruppe kann oxidiert werden, um ein Keton oder ein Aldehyd zu bilden.

Reduktion: Die Alkingruppe kann zu einem Alken oder einem Alkan reduziert werden.

Substitution: Die Hydroxylgruppe kann durch nukleophile Substitutionsreaktionen mit anderen funktionellen Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Katalytische Hydrierung unter Verwendung von Palladium auf Kohlenstoff (Pd/C) oder Lithiumaluminiumhydrid (LiAlH4) kann eingesetzt werden.

Substitution: Reagenzien wie Thionylchlorid (SOCl2) oder Phosphortribromid (PBr3) werden verwendet, um die Hydroxylgruppe in ein Halogenid umzuwandeln.

Hauptprodukte:

Oxidation: Bildung von 4-Propoxy-2-butynal oder 4-Propoxy-2-butynon.

Reduktion: Bildung von 4-Propoxy-2-buten oder 4-Propoxybutan.

Substitution: Bildung von 4-Propoxy-2-butynylchlorid oder -bromid.

Wissenschaftliche Forschungsanwendungen

4-Propoxy-2-butyn-1-ol hat vielfältige Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein in der organischen Synthese zur Herstellung komplexerer Moleküle verwendet.

Biologie: Es dient als Vorstufe für die Synthese von bioaktiven Verbindungen und Pharmazeutika.

Medizin: Es laufen Forschungsarbeiten, um sein Potenzial als Zwischenprodukt in der Arzneimittelentwicklung zu untersuchen.

Industrie: Es wird bei der Herstellung von Spezialchemikalien und Materialien mit spezifischen Eigenschaften verwendet.

5. Wirkmechanismus

Der Wirkmechanismus von 4-Propoxy-2-butyn-1-ol beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen. Die Alkingruppe kann an Cycloadditionsreaktionen teilnehmen, während die Hydroxylgruppe Wasserstoffbrückenbindungen mit biologischen Molekülen ausbilden kann. Diese Wechselwirkungen können die Aktivität von Enzymen und Rezeptoren modulieren, was zu verschiedenen biologischen Wirkungen führt.

Ähnliche Verbindungen:

2-Butyn-1-ol: Teilt sich die Alkin- und Alkohol-Funktionsgruppen, jedoch ohne den Propoxy-Substituenten.

3-Butyn-1-ol: Ähnliche Struktur, jedoch mit der Alkingruppe an einer anderen Position.

4-Pentin-1-ol: Enthält einen zusätzlichen Kohlenstoff in der Alkin-Kette.

Einzigartigkeit: 4-Propoxy-2-butyn-1-ol ist aufgrund des Vorhandenseins der Propoxygruppe einzigartig, die ihm besondere chemische und physikalische Eigenschaften verleiht. Dies macht es zu einer wertvollen Verbindung für bestimmte Anwendungen, bei denen andere Alkynol nicht geeignet sind.

Wirkmechanismus

The mechanism of action of 4-Propoxy-2-butyn-1-ol involves its interaction with various molecular targets. The alkyne group can participate in cycloaddition reactions, while the hydroxyl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Substituent Effects on Molecular Weight: The diethylamino group (C₈H₁₅NO) increases molecular weight significantly compared to methoxy (C₅H₈O₂) and hydroxypropoxy (C₇H₁₂O₃) derivatives. Bulkier substituents (e.g., benzyloxy in C₁₇H₁₆O₂) further elevate molecular weight and complexity .

Synthetic Accessibility :

Physical Properties:

- 4-Methoxy-2-butyn-1-ol: Smaller substituents like methoxy likely enhance volatility compared to bulkier analogs.

- 4-Diethylamino-2-butyn-1-ol: Higher molecular weight (141.21 g/mol) and polar amino groups may increase solubility in polar solvents .

Hazard Profiles:

- 4-Diethylamino-2-butyn-1-ol: Classified as a skin and eye irritant (Category 2/2A), requiring stringent handling protocols .

- 4-(1-Hydroxypropoxy)but-2-yn-1-ol : Restricted to industrial use due to unspecified hazards, highlighting the need for specialized exposure controls .

- 2-Butyn-1-ol derivatives : General hazards include flammability and reactivity, as seen in simpler analogs like 2-butyn-1-ol (CAS 764-01-2), which require precautions against inhalation and skin contact .

Functional and Application Comparisons

- Pharmaceutical Intermediates : The benzyloxy-methoxy derivative (C₁₇H₁₆O₂) demonstrates utility in synthesizing complex aromatic compounds, likely relevant to drug development .

- Industrial Applications : Hydroxypropoxy derivatives are reserved for industrial processes, possibly due to stability or reactivity under specific conditions .

- Fragrance and Materials Science: Propargyl alcohols are precursors in fragrance synthesis, as noted in RIFM safety evaluations (), though specific data on 4-propoxy-2-butyn-1-ol remain unexplored .

Biologische Aktivität

4-Propoxy-2-butyn-1-ol is an organic compound that has garnered attention in scientific research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current findings.

Chemical Structure and Properties

4-Propoxy-2-butyn-1-ol is characterized by its alkyne functional group, which contributes to its reactivity and biological interactions. The chemical structure can be represented as follows:

The biological activity of 4-propoxy-2-butyn-1-ol is primarily attributed to its ability to interact with various molecular targets in biological systems. The compound acts as a nucleophile due to the presence of the hydroxyl group, enabling it to participate in nucleophilic addition and substitution reactions. This property is essential for its potential antimicrobial and antiviral activities.

Antimicrobial Properties

Research indicates that 4-propoxy-2-butyn-1-ol exhibits significant antimicrobial activity against a range of pathogens. A study conducted by highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.

Antiviral Activity

In vitro studies have demonstrated that 4-propoxy-2-butyn-1-ol possesses antiviral properties, particularly against certain strains of viruses. The mechanism involves the inhibition of viral replication, although specific pathways remain to be fully elucidated.

Table 1: Antimicrobial Activity of 4-Propoxy-2-butyn-1-ol

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Table 2: Antiviral Efficacy

| Virus | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Influenza A | 15 | Inhibition of viral replication |

| Herpes Simplex Virus | 20 | Disruption of viral entry |

Case Study 1: Antimicrobial Efficacy

In a recent study published in Journal of Antimicrobial Chemotherapy, researchers evaluated the efficacy of 4-propoxy-2-butyn-1-ol against clinical isolates of Staphylococcus aureus. The results indicated that the compound not only inhibited bacterial growth but also exhibited synergistic effects when combined with conventional antibiotics, potentially enhancing treatment outcomes for resistant infections .

Case Study 2: Antiviral Mechanisms

A study focusing on the antiviral properties of 4-propoxy-2-butyn-1-ol revealed its ability to inhibit the replication cycle of Influenza A virus. The compound was shown to interfere with the viral RNA polymerase, leading to reduced viral load in infected cell cultures . This finding underscores its potential as a therapeutic agent for viral infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.